Guazatine

Vue d'ensemble

Description

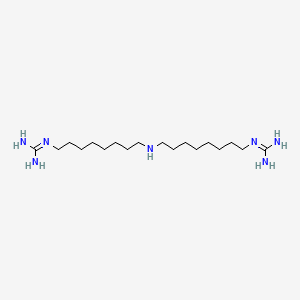

Iminoctadine is a member of the class of guanidines that is dioctylamine in which a hydrogen from each of the terminal methyl groups is replaced by a guanidino group. Once used as a fungicidal seed dressing, it is no longer approved for use in the European Union. It has a role as an antifungal agrochemical. It is a member of guanidines, a secondary amino compound and an aliphatic nitrogen antifungal agent.

Activité Biologique

Guazatine is a compound primarily utilized as a non-systemic contact fungicide in agriculture. Its biological activity has garnered attention due to its potential effects on various organisms, particularly in the context of plant physiology and animal health. This article explores the biological activity of this compound, focusing on its mechanisms of action, metabolic pathways, and implications for both agricultural use and potential toxicity.

This compound functions mainly as an inhibitor of polyamine oxidase (PAO) activity, which plays a crucial role in polyamine metabolism. By inhibiting PAO, this compound affects the levels of polyamines such as putrescine, spermidine, and spermine, which are essential for cellular functions including growth, differentiation, and stress responses in plants . The structural characteristics of this compound, including its long alkyl chains and guanidine groups, are vital for its inhibitory effects on PAO activity .

Table 1: Structural Characteristics of this compound

| Component | Description |

|---|---|

| Long Alkyl Chains | Essential for PAO inhibition |

| Guanidine Groups | Contribute to biological activity |

| Secondary Amino Groups | Facilitate interaction with target enzymes |

Metabolism and Residue Studies

Research has indicated that this compound undergoes significant metabolic transformation in mammals. A key study involving Fresian cows demonstrated that after administration of this compound, metabolites were identified in urine and tissues. Notably, the primary metabolites included iminoctadine and monodeamidino-iminoctadine .

Case Study: Cattle Metabolism of this compound

In a controlled study, cows received repeated doses of this compound at varying concentrations. The findings showed:

- Single Dose (1 mg/kg bw) : Peak plasma concentration reached 2.6 ng equivalents/ml within 6-24 hours.

- Repeated Doses (0.1 mg/kg bw) : Plasma levels accumulated over time, reaching 17.7 ng equivalents/ml .

The study also noted that deamidination was a significant metabolic pathway for this compound components before excretion .

Table 2: Summary of Metabolic Findings

| Dosage | Peak Plasma Level (ng/ml) | Time to Peak (hours) | Accumulation Observed |

|---|---|---|---|

| Single (1 mg/kg) | 2.6 | 6-24 | No |

| Repeated (0.1 mg/kg) | 17.7 | N/A | Yes |

Toxicological Assessments

Toxicological studies have evaluated the safety profile of this compound through various animal models. A significant finding from a study involving CD-1 mice indicated that high doses (200-500 ppm) resulted in notable reductions in body weight gain and changes in liver enzyme activities .

Short-term Toxicity Study in Mice

- Dosages : Mice were fed diets containing this compound at concentrations ranging from 10 to 500 ppm over 13 weeks.

- Findings :

Table 3: Toxicity Study Results

| Dosage (ppm) | Weight Change (%) | Liver Weight Change (%) | Significant Findings |

|---|---|---|---|

| 10 | Minimal | Normal | No |

| 50 | Moderate | Normal | No |

| 200 | >25 | Increased | Mild liver enzyme changes |

| 500 | >25 | Significantly Increased | Mild toxicity observed |

Applications De Recherche Scientifique

Agricultural Applications

Seed Treatment and Crop Protection

Guazatine is widely employed for seed treatment in cereals such as wheat and maize. It protects against a variety of pathogens, enhancing crop yield and quality. The Food and Agriculture Organization of the United Nations highlights its efficacy in controlling seed-borne diseases, which are crucial for maintaining food security .

| Crop Type | Application Method | Target Pathogens | Efficacy |

|---|---|---|---|

| Cereals | Seed treatment | Fusarium spp., Alternaria spp. | High |

| Vegetables | Foliar application | Botrytis cinerea, Pythium spp. | Moderate |

Post-Harvest Applications

In addition to pre-planting treatments, this compound is also applied post-harvest to prevent fungal decay during storage. This application is vital for maintaining the quality of stored grains and vegetables, reducing losses due to spoilage .

Environmental Impact Studies

Toxicological Assessments

Research has been conducted to assess the environmental fate and toxicity of this compound. Studies involving animal models have shown that this compound has a low acute toxicity profile but can cause liver weight increases and alterations in blood parameters at higher doses . For example, a study on lactating cows indicated minimal excretion into milk and low systemic absorption, suggesting a low risk of human exposure through dairy products .

| Study Type | Species | Dose (ppm) | Observed Effects |

|---|---|---|---|

| Acute toxicity | Rats | 200 | Lethargy, reduced body weight |

| Chronic toxicity | Dogs | 250 | Increased liver enzymes, reduced weight gain |

| Long-term exposure | Mice | 300 | Tumor incidence increase (rare types) |

Analytical Methods for Detection

Quantitative Residue Analysis

Advancements in analytical chemistry have facilitated the development of methods for detecting this compound residues in agricultural products. A liquid chromatography-electrospray ionization-mass spectrometry (LC-ESI-MS) method has been established to quantify this compound levels in maize and wheat, achieving recovery rates between 78% and 87% . This method is crucial for ensuring compliance with safety standards in food products.

Case Studies

Case Study: this compound Efficacy in Wheat

A field trial conducted on wheat crops treated with this compound demonstrated a significant reduction in disease incidence compared to untreated controls. The study reported an increase in yield by approximately 15%, indicating that this compound not only protects crops from disease but also enhances overall productivity .

Case Study: Environmental Monitoring

An environmental study assessed the persistence of this compound residues in soil following application. Results showed that this compound degraded rapidly under field conditions, with half-lives ranging from 5 to 10 days depending on environmental factors such as temperature and moisture levels . This rapid degradation minimizes long-term environmental impact.

Propriétés

IUPAC Name |

2-[8-[8-(diaminomethylideneamino)octylamino]octyl]guanidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H41N7/c19-17(20)24-15-11-7-3-1-5-9-13-23-14-10-6-2-4-8-12-16-25-18(21)22/h23H,1-16H2,(H4,19,20,24)(H4,21,22,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RONFGUROBZGJKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCCN=C(N)N)CCCNCCCCCCCCN=C(N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H41N7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7042015 | |

| Record name | Guanidine, N,N'''-(iminodi-8,1-octanediyl)bis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7042015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

355.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13516-27-3, 115044-19-4 | |

| Record name | Iminoctadine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13516-27-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Iminoctadine [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013516273 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Guanidine, N,N'''-(iminodi-8,1-octanediyl)bis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7042015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Guazatine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.490 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Guazatine, acetate (1:?) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.110.812 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | IMINOCTADINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C376JTX506 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.